molecular formula C18H17F6O3P B13416794 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-) CAS No. 66142-19-6

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-)

Cat. No.: B13416794
CAS No.: 66142-19-6
M. Wt: 426.3 g/mol
InChI Key: UMMWXOASWRTVFO-UHFFFAOYSA-N
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Description

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-) is a chemical compound with the molecular formula C18H17F6O3P

Preparation Methods

The synthesis of 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-) involves several steps. Typically, the preparation starts with the reaction of 4-ethoxybenzaldehyde and 4-methoxyphenylacetic acid under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reaction with hexafluorophosphoric acid to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the ethoxy and methoxy groups can be replaced by other substituents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-) can be compared with similar compounds such as:

    4-Ethoxy-2-(4-methoxyphenyl)-1-benzopyrylium perchlorate: This compound has a similar structure but contains a perchlorate anion instead of a hexafluorophosphate anion.

    4-Ethoxy-2-(4-methoxyphenyl)-1-benzopyrylium tetrafluoroborate: This compound contains a tetrafluoroborate anion and may exhibit different chemical properties and reactivity.

The uniqueness of 1-Benzopyrylium, 4-ethoxy-2-(4-methoxyphenyl)-, hexafluorophosphate(1-) lies in its specific anion, which can influence its solubility, stability, and reactivity in various chemical and biological contexts.

Properties

CAS No.

66142-19-6

Molecular Formula

C18H17F6O3P

Molecular Weight

426.3 g/mol

IUPAC Name

4-ethoxy-2-(4-methoxyphenyl)chromenylium;hexafluorophosphate

InChI

InChI=1S/C18H17O3.F6P/c1-3-20-18-12-17(13-8-10-14(19-2)11-9-13)21-16-7-5-4-6-15(16)18;1-7(2,3,4,5)6/h4-12H,3H2,1-2H3;/q+1;-1

InChI Key

UMMWXOASWRTVFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=[O+]C2=CC=CC=C21)C3=CC=C(C=C3)OC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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